N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) ring substituted with a methyl group at the 4-position. The molecule also contains a phenoxyacetamide moiety with a propan-2-yl (isopropyl) substituent at the para position of the phenyl ring.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)11-4-6-12(7-5-11)19-8-13(18)15-14-10(3)16-20-17-14/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
VFOMQBOYVNOCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxyacetamide group: This step involves the reaction of the oxadiazole intermediate with 4-(propan-2-yl)phenol and acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (D160-0070)
This compound () replaces the methyl group on the oxadiazole ring with an ethyl group. The molecular formula is C15H19N3O3 (vs. C14H17N3O3 for the target compound). No direct biological data are provided, but such analogs are often screened for receptor binding or enzymatic activity due to their structural similarity to the target compound .
Table 1: Comparison of Oxadiazole-Based Acetamides
Variations in the Phenoxyacetamide Moiety
2-(4-bromophenoxy)-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)acetamide ()
This compound introduces a bromophenoxy group and a propoxy-substituted phenyl ring on the oxadiazole. The molecular weight (~392.18 g/mol) is significantly higher than the target compound’s (~275.31 g/mol), which could impact pharmacokinetics .
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide ()
This analog replaces the oxadiazole with a sulfamoyl-linked isoxazole ring. However, the increased complexity (C21H23N3O5S) may reduce metabolic stability compared to the target compound .
Functional and Therapeutic Comparisons
TRPA1 Channel Blockers ()
Compounds like HC-030031 and CHEM-5861528 share the acetamide backbone but incorporate purine-like cores. These TRPA1 blockers exhibit IC50 values of 4–10 μM, suggesting that the acetamide group alone is insufficient for high potency. The target compound’s oxadiazole-phenoxy structure may offer divergent selectivity profiles, though biological data are unavailable in the provided evidence .
Table 2: Bioactive Acetamide Derivatives
A2A Adenosine Receptor Agonists (–5)
MRS 1754 (N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide) demonstrates high A2A affinity (Ki = 1.6 nM). The cyanophenyl and purine-dione groups are critical for receptor interaction, whereas the target compound’s isopropylphenoxy and oxadiazole groups may favor different binding modes .
Solubility and pKa
The target compound’s predicted pKa (~5.58, inferred from ) suggests moderate acidity, comparable to sulfonamide-containing analogs. Hydrophobicity from the isopropyl group may limit aqueous solubility, a common challenge in acetamide derivatives .
Biological Activity
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 275.30 g/mol
- CAS Number : 872867-48-6
Antimicrobial Activity
The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant activity against various bacterial strains. For instance:
- Mechanism of Action : The antimicrobial action is often attributed to the presence of the -N=CO group within the oxadiazole structure. This group influences gene transcription related to biofilm formation in bacteria, enhancing the compound's effectiveness against pathogens such as Staphylococcus spp. and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using normal cell lines (e.g., L929) showed that this compound exhibited low cytotoxicity at various concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 113 |
| 12 | 105 |
| 25 | 96 |
| 50 | 85 |
| 100 | 102 |
These results suggest that the compound does not significantly affect normal cell viability, indicating a favorable safety profile .
Anticancer Potential
Emerging research suggests that oxadiazole derivatives may possess anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Specific studies have reported IC50 values indicating effective cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Case Study: Antimicrobial Efficacy
A study comparing various oxadiazole derivatives highlighted that this compound demonstrated superior antimicrobial efficacy compared to traditional antibiotics like ciprofloxacin. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus were significantly lower than those for common antibiotic treatments .
Research Findings on Structure Activity Relationship (SAR)
The structure activity relationship of oxadiazole compounds indicates that modifications in the substituents can enhance biological activity. For instance:
- The introduction of alkyl groups at specific positions has been shown to improve lipophilicity and cellular uptake.
This suggests that further optimization of this compound could lead to even more potent derivatives with enhanced therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
